molecular formula C17H9F7O B6312106 1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene CAS No. 1357623-87-0

1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene

Cat. No. B6312106
CAS RN: 1357623-87-0
M. Wt: 362.24 g/mol
InChI Key: NSCVKAUUHOFPMG-UHFFFAOYSA-N
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Description

1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene (hereafter referred to as 1-Oxy-1-biphenyl-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene or “heptafluorocyclopentene”) is a fluorinated hydrocarbon with a cyclopentene core. It is a relatively new compound, first synthesized in 2014, and has since been used in a variety of scientific research applications.

Scientific Research Applications

Heptafluorocyclopentene has been used in a variety of scientific research applications. It has been used as a probe for the study of the structure and dynamics of proteins, as a model compound for studying the reactivity of fluorinated molecules, and as a substrate for the synthesis of fluorinated compounds. Additionally, heptafluorocyclopentene has been used in the synthesis of fluorinated polymers and has been used as a reagent in the synthesis of fluorinated organic compounds.

Mechanism of Action

Heptafluorocyclopentene is an electron-rich compound, meaning that it can act as an electron donor in certain reactions. This property makes it useful as a reagent in the synthesis of fluorinated compounds. Additionally, heptafluorocyclopentene can act as a Lewis acid, meaning that it can accept electrons in certain reactions. This property makes it useful as a catalyst in certain reactions.
Biochemical and Physiological Effects
Heptafluorocyclopentene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to have an effect on the activity of certain proteins. Additionally, heptafluorocyclopentene has been shown to have an effect on the expression of certain genes and to have an effect on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

Heptafluorocyclopentene has a number of advantages and limitations for lab experiments. One of the advantages is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in lab experiments. One of the limitations is that it is relatively expensive compared to other compounds and can be difficult to source. Additionally, it is relatively reactive and can be difficult to handle in lab experiments.

Future Directions

There are a number of potential future directions for research using heptafluorocyclopentene. One potential direction is the use of heptafluorocyclopentene in the synthesis of fluorinated polymers. Additionally, heptafluorocyclopentene could be used in the synthesis of fluorinated organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Another potential direction is the use of heptafluorocyclopentene as a probe for the study of the structure and dynamics of proteins. Additionally, heptafluorocyclopentene could be used in the development of new catalysts and reagents for the synthesis of fluorinated compounds. Finally, heptafluorocyclopentene could be used as a model compound for studying the reactivity of fluorinated molecules.

Synthesis Methods

Heptafluorocyclopentene is synthesized by a process known as the Wittig reaction. This involves the reaction of an aldehyde or ketone with a phosphonium salt and a base. The reaction results in the formation of an alkene and a phosphine oxide. Heptafluorocyclopentene has been synthesized by the reaction of 1,1-diphenylethanone with triphenylphosphonium bromide and sodium hydride. The reaction can be carried out in a variety of solvents, such as dichloromethane and toluene, and yields heptafluorocyclopentene in approximately 90% yield.

properties

IUPAC Name

1-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxy-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F7O/c18-13-14(16(21,22)17(23,24)15(13,19)20)25-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCVKAUUHOFPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OC3=C(C(C(C3(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene

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